Cas no 1803785-33-2 (4-Difluoromethyl-2,5-dimethylanisole)
4-Difluoromethyl-2,5-dimethylanisole Chemical and Physical Properties
Names and Identifiers
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- 4-Difluoromethyl-2,5-dimethylanisole
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- Inchi: 1S/C10H12F2O/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,10H,1-3H3
- InChI Key: STJMHOCFYRYBRS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C(=CC=1C)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 161
- Topological Polar Surface Area: 9.2
4-Difluoromethyl-2,5-dimethylanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013066-250mg |
4-Difluoromethyl-2,5-dimethylanisole |
1803785-33-2 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010013066-500mg |
4-Difluoromethyl-2,5-dimethylanisole |
1803785-33-2 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A010013066-1g |
4-Difluoromethyl-2,5-dimethylanisole |
1803785-33-2 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
4-Difluoromethyl-2,5-dimethylanisole Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 4-Difluoromethyl-2,5-dimethylanisole
Research Brief on 4-Difluoromethyl-2,5-dimethylanisole (CAS: 1803785-33-2): Recent Advances and Applications in Chemical Biology and Medicine
The compound 4-Difluoromethyl-2,5-dimethylanisole (CAS: 1803785-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. Recent studies highlight its utility as a versatile intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Difluoromethyl-2,5-dimethylanisole serves as a key precursor in the synthesis of small-molecule inhibitors targeting specific kinase pathways implicated in inflammatory diseases. The study reported a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. Additionally, the compound's difluoromethyl group was found to enhance metabolic stability, a critical factor in drug design. These findings underscore its potential as a scaffold for developing next-generation therapeutics with improved pharmacokinetic profiles.
Further investigations into the mechanism of action of derivatives of 4-Difluoromethyl-2,5-dimethylanisole have revealed promising anticancer properties. Research conducted at the University of Cambridge in 2024 identified that certain analogs of this compound exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The study utilized computational modeling and in vitro assays to elucidate the compound's interaction with DNA repair enzymes, suggesting a potential role in combination therapies with existing chemotherapeutic agents. These results were corroborated by in vivo models, where tumor growth inhibition was observed without significant toxicity to normal tissues.
In addition to its therapeutic potential, 4-Difluoromethyl-2,5-dimethylanisole has also been explored for its applications in chemical biology. A recent publication in ACS Chemical Biology detailed its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The compound's unique electronic properties enable real-time monitoring of oxidative stress, providing a valuable tool for studying disease mechanisms and drug responses. This dual functionality as both a therapeutic agent and a diagnostic tool highlights its versatility in biomedical research.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-Difluoromethyl-2,5-dimethylanisole-based compounds. Current research efforts are focused on structural modifications to enhance bioavailability and reduce off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications. The compound's potential to address unmet medical needs in oncology and inflammatory diseases positions it as a promising candidate for future drug development pipelines.
In conclusion, 4-Difluoromethyl-2,5-dimethylanisole (CAS: 1803785-33-2) represents a significant area of interest in chemical biology and medicinal chemistry. Its multifaceted applications, from drug development to diagnostic tools, underscore its importance in advancing biomedical research. Continued exploration of its properties and mechanisms will likely yield further breakthroughs, solidifying its role in the next generation of therapeutics. Researchers and industry professionals are encouraged to monitor ongoing studies and clinical trials to stay abreast of developments related to this compound.
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